3-(3,4-二乙氧基苯基)异噁唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

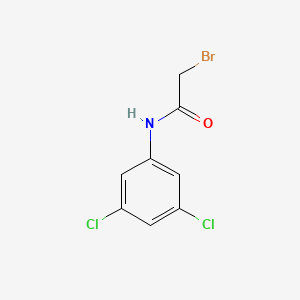

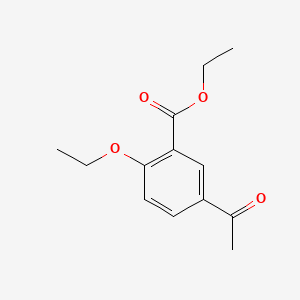

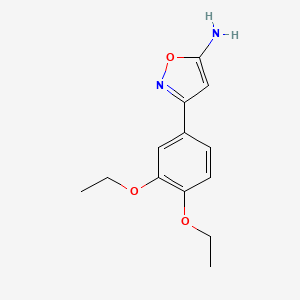

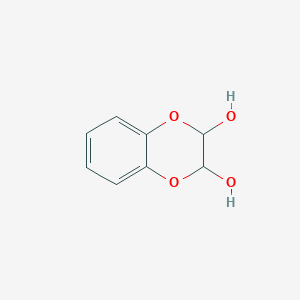

The compound 3-(3,4-Diethoxyphenyl)isoxazol-5-amine is a derivative of isoxazole, which is a five-membered aromatic heterocycle containing an oxygen atom and a nitrogen atom at non-adjacent positions. The presence of the diethoxyphenyl group suggests potential for varied chemical reactivity and the possibility of being a building block for more complex molecules.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the synthesis of 3-aryl-substituted isoxazoles can be accomplished by reacting a nitropyridine group with triethylamine, leading to the formation of imidazo[1,2-a]pyridines and indoles . Additionally, the synthesis of 3,5-disubstituted 2-isoxazolines, which are closely related to the target compound, can be achieved through regioselective cycloaddition of (diethoxyphosphoryl)acetonitrile oxide to olefins . These methods provide a foundation for the synthesis of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex and versatile. For example, the Schiff base ligands synthesized in one study, which include a dimethoxyphenyl group similar to the diethoxyphenyl group in our target compound, were characterized using various spectroscopic techniques and X-ray crystallography . These techniques could be applied to determine the molecular structure of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine and to study its tautomeric equilibria and crystal packing.

Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions. For instance, 5-amino-3-aryl-4-methylene-4,5-dihydroisoxazoles can react with nucleophiles such as methoxide and benzenethiolate to yield addition and/or addition-elimination products . This suggests that the amino group in 3-(3,4-Diethoxyphenyl)isoxazol-5-amine could also participate in similar nucleophilic reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

科学研究应用

抗癌潜力

Yakantham等人(2019年)的研究探讨了类似于3-(3,4-二乙氧基苯基)异噁唑-5-胺的衍生物的合成,具体为2-{3-{4-[(5-芳基-1,2,4-噁二唑-3-基)甲氧基]苯基}异噁唑-5-基}-N-(3,4,5-三甲基苯基)噻唑-4-胺。这些化合物对人类癌细胞系表现出有希望的抗癌活性,包括乳腺癌、肺癌和前列腺癌,展示了异噁唑衍生物在肿瘤学研究中的潜力 (Yakantham, Sreenivasulu & Raju, 2019)。

抗微生物活性

Banpurkar等人(2018年)通过绿色化学合成了3-甲基-4H-异噁唑-5-酮及其衍生物,展示了显著的抗菌和抗真菌活性。这突显了异噁唑化合物在开发新的抗微生物药物中的实用性 (Banpurkar, Wazalwar & Perdih, 2018)。

还原杂环化合物

Coffman等人(2014年)研究了从3-(2-硝基苯基)异噁唑合成喹啉-4-胺,使用还原杂环化合物。这个过程展示了异噁唑在合成各种化合物方面的多功能性,这在药物化学中可能是相关的 (Coffman, Duong, Bagdasarian, Fettinger, Haddadin & Kurth, 2014)。

新颖合成方法

Girardin等人(2009年)开发了一种新颖的合成程序用于3-氨基异噁唑,展示了异噁唑在杂环化合物合成方法创新发展中的潜力 (Girardin, Alsabeh, Lauzon, Dolman, Ouellet & Hughes, 2009)。

基于异噁唑的文库作为抗血栓药物

Batra等人(2002年)合成了基于异噁唑的组合文库,并对其进行了抗凝血酶活性评估。这表明了异噁唑衍生物在抗血栓药物开发中的潜力 (Batra, Srinivasan, Rastogi, Kundu, Patra, Bhaduri & Dixit, 2002)。

属性

IUPAC Name |

3-(3,4-diethoxyphenyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-3-16-11-6-5-9(7-12(11)17-4-2)10-8-13(14)18-15-10/h5-8H,3-4,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBBWDLMICKBSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=C2)N)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Diethoxyphenyl)isoxazol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)

acetate](/img/structure/B1335835.png)